Gefitinib - 184475-35-2

Gefitinib

Catalog Number: EVT-287217
CAS Number: 184475-35-2
Molecular Formula: C22H24ClFN4O3
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gefitinib, chemically known as N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a targeted therapy agent primarily investigated for its anti-tumor activity. [] It belongs to the class of drugs known as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). [] Gefitinib functions by selectively blocking the tyrosine kinase activity of EGFR, a protein involved in cellular signaling pathways related to cell growth and survival. [] This inhibitory action makes Gefitinib a subject of intense research for its potential application in various cancer studies. []

Synthesis Analysis

While the provided papers do not delve into the specific synthesis methods for Gefitinib, they do mention its development as an early example of targeted therapy, particularly for EGFR-driven cancers. [] Further research into chemical journals and patents would be required to provide a detailed synthesis analysis.

Mechanism of Action

Gefitinib exerts its anti-tumor effect by specifically targeting and inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [] EGFR is often overexpressed or mutated in various cancer types, leading to uncontrolled cell proliferation and survival. [] Gefitinib binds to the ATP-binding site within the tyrosine kinase domain of EGFR, effectively blocking the phosphorylation cascade triggered by EGFR activation. [] This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell growth, proliferation, survival, angiogenesis, and metastasis. [, , , ]

Applications
  • Investigating Resistance Mechanisms: A significant application of Gefitinib involves understanding the mechanisms of resistance that limit its long-term efficacy. [, , , ] Studies using Gefitinib have helped identify key resistance mechanisms, including secondary EGFR mutations (e.g., T790M), activation of bypass signaling pathways (e.g., MET), and drug efflux pumps (e.g., P-gp). [, , , ] This knowledge guides the development of novel therapeutic strategies to overcome resistance and improve treatment outcomes.

  • Combination Therapies: Researchers are exploring the potential of Gefitinib in combination therapies to enhance its efficacy and address resistance. [, , , , ] Combinations with chemotherapy, other targeted therapies (e.g., MET inhibitors), and immunotherapy are under investigation. [, , , , ] These studies aim to exploit synergistic effects, broaden the patient population that can benefit from Gefitinib, and delay the onset of resistance.

  • Preclinical Model Systems: Gefitinib is a valuable tool in preclinical studies using cell lines and animal models to investigate EGFR-driven cancers. [, , , , ] These models allow researchers to evaluate the efficacy of Gefitinib, alone or in combination with other agents, and elucidate the molecular mechanisms underlying its action and resistance development. [, , , , ]

  • Biomarker Development: The identification of EGFR mutations as predictive biomarkers for Gefitinib response has revolutionized NSCLC treatment. [, ] Gefitinib has been instrumental in validating the clinical utility of EGFR mutation testing, leading to the development of personalized therapy approaches for NSCLC patients. [, ]

Future Directions
  • Overcoming Resistance: Developing strategies to circumvent or delay acquired resistance to Gefitinib remains a top priority. This includes designing next-generation EGFR inhibitors with activity against resistant mutations (e.g., osimertinib for T790M), targeting bypass signaling pathways, and combining Gefitinib with agents that modulate the tumor microenvironment or enhance immune responses. [, , , ]

  • Expanding Clinical Applications: While Gefitinib has shown promise in other EGFR-expressing cancers, its clinical application beyond NSCLC remains limited. [] Further research is needed to explore its potential in treating other solid tumors, such as head and neck cancers, esophageal cancer, and bladder cancer, either as a monotherapy or in combination regimens. [, , ]

  • Biomarker Discovery and Validation: Identifying novel predictive and prognostic biomarkers beyond EGFR mutations is crucial for optimizing Gefitinib therapy. [, , ] This includes investigating the role of gene expression profiles, microRNA signatures, and tumor microenvironment characteristics in predicting response and resistance to Gefitinib. []

  • Optimizing Treatment Strategies: Refining treatment schedules and dosing regimens, particularly in combination therapies, is essential for maximizing efficacy and minimizing toxicity. [, ] This involves exploring strategies such as intermittent dosing or sequential administration to enhance anti-tumor effects and reduce side effects. [, ]

  • Understanding Long-Term Effects: Long-term follow-up studies are crucial for evaluating the durability of responses to Gefitinib and understanding the potential for late toxicities. [] This information is essential for providing optimal long-term care and improving the quality of life for cancer survivors treated with Gefitinib. []

Properties

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib
Iressa
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide
ZD 1839
ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.